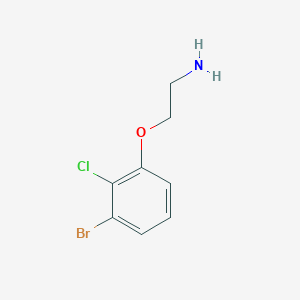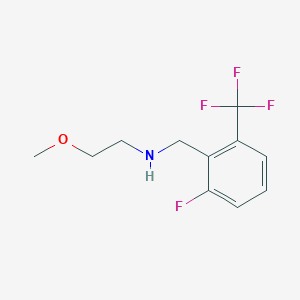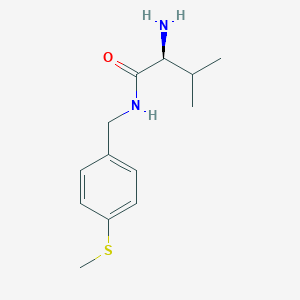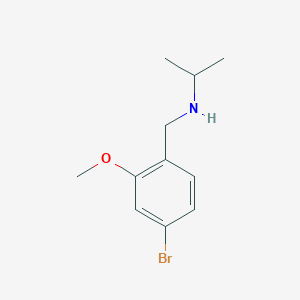![molecular formula C11H16BrNO B7902062 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B7902062.png)
3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination to introduce a bromine atom at the 3-position of the aromatic ring.
Alkylation: The brominated intermediate is then reacted with 3-chloropropanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)propan-1-ol: Similar structure but lacks the amino group.
3-(2-Bromo-4-chlorophenyl)propan-1-ol: Contains an additional chlorine atom.
4-Bromo-3-methylphenol: Similar aromatic structure but different functional groups.
Uniqueness
3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a diverse range of chemical reactions and potential applications. The bromine atom also adds to its reactivity and usefulness in various synthetic pathways.
Eigenschaften
IUPAC Name |
3-[(3-bromo-4-methylphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAMLKIEHSNLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B7902009.png)



![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B7902040.png)

![2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7902044.png)
amine](/img/structure/B7902054.png)

![N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902079.png)
![N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902088.png)
